molecular formula C18H16N2S2 B3032430 Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis- CAS No. 17619-11-3

Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis-

Cat. No. B3032430
CAS RN: 17619-11-3
M. Wt: 324.5 g/mol
InChI Key: FPVZSJGTRGMMCI-UHFFFAOYSA-N
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Description

Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis-, is a compound that features a central phenylene core substituted with amine groups and linked via sulfur atoms. This structure is related to the compounds studied in the provided papers, which include various benzenamine derivatives with different substituents and structural motifs. These compounds are of interest due to their potential applications in materials science, particularly in the development of electronic devices and supramolecular architectures .

Synthesis Analysis

The synthesis of related compounds involves strategic functionalization of the phenylene core. For instance, the synthesis of diphenylamino

Scientific Research Applications

Corrosion Inhibition

  • Benzenamine derivatives are used as corrosion inhibitors for mild steel in acidic environments. Schiff bases synthesized from benzenamine compounds exhibit high corrosion inhibition efficiencies, making them valuable in industries for steel pickling, descaling, and oil well acidization. Techniques like weight loss, electrochemical impedance spectroscopy, and scanning electron microscopy affirm their effectiveness (Singh & Quraishi, 2016).

Polymer Synthesis

  • Benzenamine-based compounds are key in synthesizing polymers with unique properties. For example, ortho -aminophenyl diamine, a derivative, is polymerized with dianhydrides to create poly(ether imide) featuring ortho-catenated phenylenes. These polymers are characterized by gel permeation chromatography and MALDI-TOF mass spectrometry, indicating a significant presence of oligomers (Eastmond & Paprotny, 2004).

Synthesis of Organic Compounds

  • Benzenamine derivatives are used in the one-pot synthesis of complex organic compounds like bis(benzo[g]chromene) and bis(pyrano[3,2-c]chromene) derivatives. These compounds are synthesized under optimized conditions, without a catalyst, and feature good yields and simple purification processes (Hosseini, Bayat, & Afsharnezhad, 2019).

Antimicrobial and Cytotoxicity Studies

  • N-imine pendant derivatives of benzenamine have been synthesized and their copper complexes studied for antimicrobial activity and cytotoxicity. These studies assess the biocompatibility and potential therapeutic applications of such compounds (Cross et al., 2017).

Optical Properties in Azomethines

  • Azomethines with benzenamine structures are investigated for their structural and optical properties. Their photoluminescence and absorption properties in various solutions are studied, showing potential applications in light-emitting materials (Iwan et al., 2014).

Luminescent Sensors

  • Benzenamine-based metal-organic frameworks are used as luminescent sensors for detecting nitroaromatic compounds and picric acid. These frameworks demonstrate good sensing properties, making them useful in environmental monitoring and safety applications (Wang et al., 2019).

Safety And Hazards

“Benzenamine, 4,4’-[1,4-phenylenebis(thio)]bis-” can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is advised to avoid breathing dust/fume/gas/mist/vapours/spray .

Future Directions

“Benzenamine, 4,4’-[1,4-phenylenebis(thio)]bis-” is currently used for R&D purposes only . It is not intended for medicinal, household, or other uses .

properties

IUPAC Name

4-[4-(4-aminophenyl)sulfanylphenyl]sulfanylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2S2/c19-13-1-5-15(6-2-13)21-17-9-11-18(12-10-17)22-16-7-3-14(20)4-8-16/h1-12H,19-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPVZSJGTRGMMCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)SC2=CC=C(C=C2)SC3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90487265
Record name Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90487265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis-

CAS RN

17619-11-3
Record name Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90487265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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